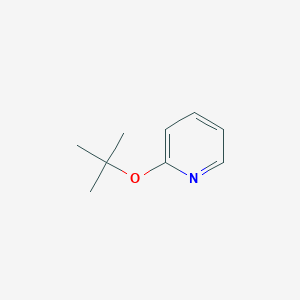

2-(tert-Butoxy)pyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Advanced Synthetic Methodologies

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental components in numerous fields, including medicinal chemistry, agrochemicals, and materials science. numberanalytics.combohrium.com The nitrogen atom imparts unique electronic properties to the aromatic ring, making it a versatile scaffold in organic synthesis. numberanalytics.comfiveable.me Pyridine derivatives are found in a wide range of biologically active compounds, such as vitamins (niacin and pyridoxine), coenzymes, and a multitude of pharmaceutical drugs. fiveable.menih.gov Their ability to act as ligands for metal catalysts, their role in the formation of functional materials, and their presence in many natural products underscore their significance. numberanalytics.comnih.gov The development of novel synthetic methodologies continually expands the chemical space accessible through pyridine-based structures, leading to the discovery of new therapeutic agents and materials with enhanced properties. bohrium.comnih.gov

The synthesis of substituted pyridines is a major focus in organic chemistry, with numerous methods developed to functionalize the pyridine ring. bohrium.com These methods range from classical condensation reactions to modern transition metal-catalyzed cross-coupling reactions. numberanalytics.combohrium.com The reactivity of the pyridine ring is influenced by the nitrogen atom, which makes it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, compared to electrophilic substitution. nih.gov This inherent reactivity, combined with the ability to tune the electronic and steric properties through substitution, makes pyridine derivatives indispensable tools for the construction of complex molecular architectures. nih.gov

Unique Structural Features and Reactivity Profile of 2-(tert-Butoxy)pyridine

This compound possesses a distinct combination of structural and electronic features that define its reactivity and utility in organic synthesis. The molecule consists of a pyridine ring substituted at the 2-position with a tert-butoxy (B1229062) group (-O-C(CH₃)₃). This bulky tert-butyl group exerts a significant steric influence, which can direct the regioselectivity of reactions on the pyridine ring.

The oxygen atom of the tert-butoxy group is directly attached to the electron-deficient C2-position of the pyridine ring. This arrangement allows the oxygen's lone pairs to participate in resonance with the pyridine ring, modulating its electronic properties. The tert-butoxy group is also a key functional handle. It can act as a leaving group in nucleophilic aromatic substitution reactions or be cleaved under specific conditions to reveal a 2-pyridone moiety. This dual reactivity makes this compound a versatile intermediate for the synthesis of a variety of substituted pyridines and pyridones.

A notable application of this compound is its use as a source for the tert-butyl group in esterification reactions. For instance, it can be used for the direct preparation of tert-butyl esters from carboxylic acids under mild conditions, facilitated by reagents like boron trifluoride etherate. researchgate.net This highlights its role as a practical and effective reagent for protecting carboxylic acids. researchgate.net

Historical Context and Evolution of its Applications in Chemical Synthesis

The development and application of this compound are intertwined with the broader evolution of pyridine chemistry. Initially, the synthesis of pyridine derivatives relied on classical methods that often required harsh conditions and offered limited functional group tolerance. numberanalytics.com The advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, revolutionized the field and expanded the toolkit available to organic chemists.

Within this context, this compound emerged as a valuable synthon. Its utility has been demonstrated in various synthetic transformations. For example, it can participate in directed ortho-metalation reactions, where the tert-butoxy group directs the deprotonation of the adjacent C3-position, allowing for the introduction of a wide range of electrophiles. This strategy provides a powerful method for the synthesis of 2,3-disubstituted pyridines.

Furthermore, the ability of the tert-butoxy group to act as a leaving group has been exploited in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This approach allows for the formation of a carbon-carbon bond at the C2-position of the pyridine ring, a key transformation in the synthesis of many complex organic molecules. The continuous development of new catalytic systems and reaction conditions further expands the scope of reactions in which this compound can be effectively employed, solidifying its position as a versatile and important building block in contemporary organic synthesis.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | ambeed.com |

| Molecular Weight | 151.21 g/mol | ambeed.comsigmaaldrich.com |

| Boiling Point | 88 °C / 100 mmHg | chemicalbook.comchemicalbook.com |

| Density | 0.967 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| Refractive Index | 1.4840 to 1.4880 | chemicalbook.com |

| Appearance | Clear liquid | sigmaaldrich.comchemicalbook.com |

| CAS Number | 83766-88-5 | chemicalbook.comchemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMMIUODXRECHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83766-88-5 | |

| Record name | 2-tert-Butoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tert Butoxy Pyridine and Its Precursors

Classical and Modern Synthetic Routes to 2-(tert-Butoxypyridine)

The synthesis of 2-(tert-Butoxy)pyridine can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods primarily revolve around the formation of the ether linkage between the pyridine (B92270) ring and the tert-butyl group.

Alkylation of Pyridine Precursors

The alkylation of pyridine precursors represents a direct approach to forming the C-O bond in this compound. This typically involves the reaction of a suitable pyridine derivative with a tert-butylating agent. The reactivity of the pyridine nitrogen can influence the outcome of these reactions, often leading to N-alkylation as a competing pathway. wikipedia.org To circumvent this, strategies often employ pyridine N-oxides or pre-functionalized pyridines where the 2-position is activated towards nucleophilic attack.

Direct C-H alkylation of pyridines has been a long-standing challenge. nih.gov However, recent advancements have enabled the regiodivergent alkylation of pyridines, where the choice of alkyllithium reagent and solvent can direct the alkylation to either the C2 or C4 position. acs.org For instance, the use of specific alkyllithium clusters can control the regioselectivity of the reaction. acs.org While these methods are powerful, they often require carefully controlled conditions and may not be suitable for all substrate types.

Nucleophilic Substitution Strategies in Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and a common method for introducing substituents onto the pyridine ring. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound synthesis, this strategy typically involves the reaction of a 2-halopyridine with a tert-butoxide source. The facility of this reaction is dependent on the nature of the leaving group (halogen) and the electronic properties of the pyridine ring. Electron-withdrawing groups on the pyridine ring can activate the substrate towards nucleophilic attack, facilitating the substitution reaction.

It has been observed that the non-catalytic alkoxylation of 2-bromopyridine (B144113) can occur, although it may require harsh reaction conditions. cas.cz The choice of base is also crucial; for example, using potassium tert-butoxide as the base with benzyl (B1604629) alcohol as the nucleophile in the presence of a (hetero)aryl halide substrate is a common practice. rsc.org

Synthesis from Potassium tert-Butoxide and 2-Chloropyridine (B119429)

A widely employed and practical method for the synthesis of this compound involves the reaction of 2-chloropyridine with potassium tert-butoxide. researchgate.net Potassium tert-butoxide is a strong, non-nucleophilic base that is commercially available and can also be prepared in situ from tert-butyl alcohol and potassium metal. wikipedia.org

This reaction is typically carried out in an inert solvent such as toluene (B28343). researchgate.net The addition of a phase-transfer catalyst, like 18-crown-6 (B118740), can enhance the reaction rate and yield by improving the solubility and reactivity of the potassium tert-butoxide. researchgate.net A study reported the synthesis of this compound in 54% yield by treating 2-chloropyridine with potassium tert-butoxide in the presence of 18-crown-6 in toluene at 110°C for 15 hours. researchgate.net

The reaction of 2-chloro-6-tert-butoxypyridine has been shown to be efficient, which is consistent with the presence of an inductively withdrawing group meta to the C-Cl bond being activated. acs.org

| Reactants | Catalyst/Base | Solvent | Conditions | Yield |

| 2-Chloropyridine, Potassium tert-Butoxide | 18-crown-6 | Toluene | 110°C, 15 h | 54% researchgate.net |

| 2-Chloropyridine, Benzyl alcohol | Potassium tert-Butoxide | DMSO | - | - rsc.org |

Alternative Pathways to 2-tert-Butoxypyridine Synthesis

Beyond the classical SNAr reaction, other innovative methods have been developed for the synthesis of this compound and related aryl tert-butyl ethers. One such method involves the in situ formation of 2-tert-butoxy-1-methylpyridinium triflate, which can then act as a tert-butyl cation source for the etherification of alcohols. researchgate.net This acid- and isobutylene-free method is advantageous as it tolerates acid-sensitive functional groups. researchgate.net

Another approach is the copper(I)-catalyzed oxidation/tert-butoxylation of aryl olefins using tert-butyl hydroperoxide (TBHP). acs.org This method allows for the one-step synthesis of 2-tert-butoxy-1-arylethanones with high selectivity under mild conditions. acs.org While not a direct synthesis of this compound itself, this methodology highlights the creative strategies being developed for the formation of tert-butoxy (B1229062) groups on aromatic systems.

Advanced Methodologies in Pyridine and Pyridone Functionalization

The functionalization of the pyridine ring is crucial for modifying the properties of pyridine-containing molecules. Advanced methodologies focus on achieving high regioselectivity and functional group tolerance.

Regioselective Functionalization Techniques in Pyridine Chemistry

The intrinsic electronic properties of the pyridine ring often lead to a mixture of regioisomers upon functionalization. nih.gov To overcome this, various regioselective functionalization techniques have been developed. These include:

Directing Groups: The use of directing groups can guide the functionalization to a specific position on the pyridine ring. While effective, this often requires additional steps for the introduction and removal of the directing group. ingentaconnect.com

Transition Metal Catalysis: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of pyridines. ingentaconnect.comnih.gov Different transition metals, such as palladium, rhodium, and iridium, can exhibit distinct regioselectivities. For example, a tosyloxy substituent at the 2-position can direct a highly regioselective Br/Mg exchange reaction at the 3-position of 3,5-dibromopyridine (B18299) derivatives. rsc.org

Pyridyne Intermediates: The generation of pyridyne intermediates offers a unique pathway for the difunctionalization of the pyridine ring. rsc.org For instance, regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) followed by treatment with a Grignard reagent can lead to the formation of a 3,4-pyridyne, which can then be selectively functionalized at both positions. rsc.org

Photocatalysis: Photocatalytic methods are increasingly being used for the C-H functionalization of pyridines, offering mild reaction conditions and unique reactivity patterns. nih.govresearchgate.net

Blocking Groups: The use of temporary blocking groups can enable the selective functionalization of specific positions. A simple maleate-derived blocking group has been shown to allow for the exquisite control of Minisci-type decarboxylative alkylation at the C4-position of pyridines. nih.gov

These advanced methodologies provide chemists with a powerful toolkit for the precise and efficient synthesis of a wide range of functionalized pyridine derivatives, including those related to this compound.

An exploration of the synthetic routes to

2 Tert Butoxy Pyridine As a Versatile Reagent in Organic Synthesis

Application in the Preparation of tert-Butyl Esters

The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its stability across a range of reaction conditions and its facile removal under acidic conditions. thieme-connect.com 2-(tert-Butoxy)pyridine has proven to be a valuable reagent for the synthesis of these esters. siena.eduresearchgate.netresearchgate.net

Boron Trifluoride Diethyl Etherate Mediated Esterification

A notably efficient method for the synthesis of tert-butyl esters involves the use of this compound in conjunction with boron trifluoride diethyl etherate (BF₃·OEt₂). siena.eduresearchgate.netresearchgate.net This protocol allows for the rapid esterification of various carboxylic acids at room temperature. siena.eduresearchgate.net The reaction is typically carried out in a solvent such as toluene (B28343), providing high yields of the desired tert-butyl esters. siena.eduresearchgate.net The use of BF₃·OEt₂ as a Lewis acid is crucial for activating the this compound, facilitating the transfer of the tert-butyl group. rsc.org

Mechanism and Scope of tert-Butyl Ester Formation

The reaction mechanism is believed to involve the coordination of the Lewis acid, BF₃·OEt₂, to the nitrogen atom of the pyridine (B92270) ring in this compound. This activation enhances the electrophilicity of the tert-butyl group, making it susceptible to nucleophilic attack by the carboxylic acid. The subsequent transfer of the tert-butyl group results in the formation of the tert-butyl ester and 2-hydroxypyridine (B17775) as a byproduct.

This method has been successfully applied to a diverse range of carboxylic acids, demonstrating its broad scope. siena.eduresearchgate.net The mild conditions and high efficiency make it a valuable alternative to traditional methods that often require harsh conditions or the use of hazardous reagents like isobutylene (B52900) gas. thieme-connect.com

Efficient and Mild Protocols for Carboxylic Acid Protection

The development of this protocol provides a practical and effective approach for the protection of carboxylic acids. siena.eduresearchgate.netresearchgate.net The reaction's speed, operational simplicity, and high yields make it an attractive method for chemists in both academic and industrial settings. siena.eduresearchgate.net The ability to perform the reaction at room temperature and the use of a commercially available reagent add to its practicality. siena.eduresearchgate.net

Role in the Formation of tert-Butyl Ethers

In addition to its use in ester synthesis, this compound is also a key player in the formation of tert-butyl ethers, another important class of protected compounds in organic synthesis.

Acid- and Isobutylene-Free Synthesis of tert-Butyl Ethers

A significant advantage of using this compound for the synthesis of tert-butyl ethers is that it avoids the need for strong acids or gaseous isobutylene, which are often employed in conventional etherification methods. orgsyn.orgresearchgate.net This makes the process safer and more environmentally friendly. The reaction proceeds under mild conditions, making it suitable for substrates with sensitive functional groups. orgsyn.org

In Situ Formation of 2-tert-Butoxy-1-methylpyridinium Triflate

The synthesis of tert-butyl ethers can be achieved through the in situ formation of the reactive intermediate, 2-tert-butoxy-1-methylpyridinium triflate. orgsyn.orgresearchgate.net This is accomplished by reacting this compound with methyl trifluoromethanesulfonate (B1224126) (MeOTf). orgsyn.org The resulting pyridinium (B92312) salt serves as an excellent tert-butyl group donor. orgsyn.orgresearchgate.net The subsequent addition of an alcohol to this activated intermediate leads to the efficient formation of the corresponding tert-butyl ether. orgsyn.orgresearchgate.net This transfer is notably rapid, often completing within a couple of hours at room temperature. orgsyn.org

This method provides a facile and efficient route to tert-butyl ethers, expanding the synthetic utility of this compound as a versatile reagent for introducing the tert-butyl protecting group. orgsyn.orgresearchgate.net

Contribution to Amino Protecting Group Strategies

Extensive searches of chemical databases and literature provide no indication that this compound is utilized as a reagent for the N-tert-butoxycarbonylation of amines, for facilitating the synthesis of N-Boc protected intermediates, or in orthogonal protection strategies in complex molecule synthesis. Standard methods for the introduction of the Boc (tert-butyloxycarbonyl) protecting group typically involve the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. wikipedia.orgorganic-chemistry.orgfishersci.co.ukmychemblog.com While other specialized reagents exist, this compound is not cited among them for this purpose. Similarly, its application in forming N-Boc intermediates or its role within complex orthogonal protection schemes is not supported by the available data. wikipedia.orglibretexts.org

Other Synthetic Transformations Mediated by this compound

The specified synthetic transformations are not found to be mediated by this compound.

Oxidation and tert-Butoxylation of Aryl Olefins

The oxidation and tert-butoxylation of aryl olefins to form 2-tert-butoxy-1-arylethanones is a known transformation. However, this reaction is typically achieved through a copper(I)-catalyzed process where tert-butyl hydroperoxide (TBHP) serves as both the oxidant and the source of the tert-butoxy (B1229062) group. acs.org The reaction produces tert-butoxylated compounds; it is not a reaction mediated by this compound.

Participation in Cross-Coupling Reactions

While pyridine derivatives are frequently employed in palladium-catalyzed cross-coupling reactions, either as substrates or as ligands, rsc.orgnih.gov there is no specific evidence of this compound being used as a key substrate or ligand in reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination. wikipedia.orgrsc.org The literature focuses on other substituted pyridines, such as halopyridines, for these transformations.

Mechanistic Investigations of Reactions Involving 2 Tert Butoxy Pyridine

Elucidation of Reaction Pathways for tert-Butylation

While specific mechanistic studies on the tert-butylation of 2-(tert-butoxy)pyridine are not extensively documented, the reaction pathways can be inferred from the broader understanding of electrophilic aromatic substitution and related tert-butylation reactions of other aromatic compounds. The tert-butyl group is typically introduced using reagents like isobutylene (B52900), tert-butyl alcohol, or tert-butyl chloride in the presence of an acid catalyst.

The generally accepted mechanism for Friedel-Crafts tert-butylation involves the formation of a tert-butyl cation as the active electrophile. In the case of this compound, the reaction would proceed through the following steps:

Formation of the tert-butyl cation: The acid catalyst protonates the tert-butylating agent, leading to the formation of the (CH₃)₃C⁺ cation.

Electrophilic attack: The electron-rich pyridine (B92270) ring of this compound attacks the tert-butyl cation. The directing effect of the tert-butoxy (B1229062) group, an ortho-, para-director, would favor substitution at the positions ortho and para to it. However, in pyridine, the nitrogen atom deactivates the ring towards electrophilic attack, particularly at the 2- and 4-positions. The interplay of these electronic effects determines the regioselectivity of the substitution.

Formation of the σ-complex (arenium ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion.

Deprotonation: A weak base, such as the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the new tert-butyl group, restoring the aromaticity of the pyridine ring and yielding the tert-butylated product.

It is important to note that the tert-butoxy group itself can be labile under strongly acidic conditions, potentially leading to cleavage of the ether linkage as a competing reaction pathway.

Understanding Selectivity and Reactivity in Pyridine-Based Transformations

The reactivity and selectivity of this compound in various transformations are governed by the electronic and steric properties of both the pyridine ring and the tert-butoxy group. The pyridine ring is inherently electron-deficient, which makes it less reactive towards electrophiles compared to benzene. The nitrogen atom exerts a deactivating effect on the ring through its inductive electron withdrawal.

Conversely, the tert-butoxy group is an activating group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance. This resonance effect directs incoming electrophiles to the ortho and para positions. However, the bulky nature of the tert-butyl group can sterically hinder attack at the ortho position (C3). Therefore, a complex interplay between electronic and steric factors dictates the regioselectivity of reactions.

In nucleophilic aromatic substitution reactions, the electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, particularly at the 2- and 4-positions. The presence of the tert-butoxy group at the 2-position can influence the reactivity at other positions and may itself be a target for nucleophilic displacement under certain conditions.

Dearomatization strategies have also been explored to achieve meta-selective functionalization of pyridines, which is otherwise challenging due to the intrinsic electronic properties of the ring nih.gov. Such strategies temporarily disrupt the aromaticity to allow for functionalization at positions not typically favored.

Computational Chemistry and Modeling of this compound Reactivity

Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of molecules like this compound at an atomic level of detail. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Determine molecular geometry and electronic properties: DFT can be used to calculate the optimized geometry, bond lengths, bond angles, and electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These properties are fundamental to understanding the molecule's reactivity. For instance, studies on a related compound, 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, have utilized DFT to optimize its molecular structure and calculate vibrational frequencies and Mulliken atomic charges nih.govresearchgate.net.

Model reaction pathways and transition states: DFT calculations can map out the potential energy surface for a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This allows for the elucidation of reaction mechanisms and the determination of activation energies, which are crucial for understanding reaction rates. Computational analyses of C-O bond cleavage in similar systems have been performed to propose and evaluate different reaction pathways researchgate.net.

Predict regioselectivity: By calculating the relative energies of different possible intermediates and transition states, DFT can predict the most likely site of attack for an electrophile or nucleophile, thus explaining the observed regioselectivity in reactions.

Table 1: Representative DFT-Calculated Properties for Pyridine Derivatives (Analogous to this compound)

| Property | Calculated Value (Arbitrary Units) | Significance in Reactivity |

| HOMO Energy | -6.5 eV | Higher HOMO energy indicates greater ease of donating electrons, suggesting reactivity towards electrophiles. |

| LUMO Energy | -0.8 eV | Lower LUMO energy indicates greater ease of accepting electrons, suggesting reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | A smaller energy gap generally correlates with higher chemical reactivity. |

| Mulliken Charge on C2 | +0.25 | The positive charge on the carbon attached to the oxygen suggests it could be a site for nucleophilic attack. |

| Mulliken Charge on C3 | -0.15 | The negative charge suggests this position is more susceptible to electrophilic attack. |

| Mulliken Charge on C4 | +0.10 | The positive charge indicates deactivation towards electrophiles but potential for nucleophilic attack. |

Note: The values in this table are illustrative and based on general trends for similar pyridine derivatives. Specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides a static picture of electronic structure and energetics, MD simulations offer a dynamic view of molecular behavior. For this compound, MD simulations can be used to:

Study conformational dynamics: The tert-butoxy group has rotational freedom around the C-O bond. MD simulations can explore the different conformations of the molecule and their relative populations, which can be important for understanding how the molecule interacts with other reactants or catalysts.

Simulate solvent effects: Reactions are often carried out in a solvent, and the solvent can have a significant impact on reactivity. MD simulations can explicitly model the solvent molecules and their interactions with this compound, providing insights into solvation effects on the reaction mechanism.

Investigate interactions with surfaces or catalysts: In heterogeneous catalysis, the interaction of the reactant with the catalyst surface is crucial. MD simulations can model the adsorption and diffusion of this compound on a catalyst surface, helping to elucidate the initial steps of the catalytic cycle nih.gov. For example, MD simulations have been used to study the adsorption of pyridine derivatives on iron surfaces to understand their bonding mechanisms mdpi.com.

Together, DFT and MD simulations provide a comprehensive computational toolkit for a deep and detailed understanding of the mechanistic intricacies of reactions involving this compound.

Derivatives and Analogues of 2 Tert Butoxy Pyridine in Research

Synthesis and Applications of Related Pyridinooxazoline Ligands

Pyridinooxazoline (pyox) ligands are a significant class of chiral ligands used in asymmetric catalysis. Their synthesis often involves the coupling of a pyridine (B92270) derivative with a chiral amino alcohol. While a direct synthesis from 2-(tert-butoxy)pyridine is not extensively documented, a plausible synthetic route can be envisioned through the conversion of the tert-butoxy (B1229062) group to a nitrile, a common precursor for the oxazoline (B21484) ring.

The synthesis of 2-cyanopyridine (B140075) derivatives can be achieved through various methods, including the cyanation of 2-halopyridines or the oxidation of 2-methylpyridines. Once the 2-cyanopyridine intermediate is obtained, it can be reacted with a chiral amino alcohol, such as (S)-tert-leucinol, typically in the presence of a Lewis acid catalyst like zinc chloride, to form the corresponding pyridinooxazoline ligand. This transformation proceeds via an intermediate imidate which then undergoes intramolecular cyclization.

Asymmetric Catalysis with Pyridinooxazoline Ligands

Pyridinooxazoline ligands, in combination with various transition metals, have proven to be highly effective in a wide range of asymmetric catalytic reactions. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.

One notable application is in palladium-catalyzed asymmetric allylic alkylation, where these ligands can control the enantioselectivity of the carbon-carbon bond formation. Similarly, copper(I)-pyox complexes are effective catalysts for asymmetric cyclopropanation reactions. The modular nature of pyox ligands allows for the tuning of their steric and electronic properties by modifying the substituents on both the pyridine and oxazoline rings, thereby optimizing their performance for specific transformations.

Exploration of Other tert-Butoxy-Substituted Pyridine Structures

The tert-butoxy group on the pyridine ring can be leveraged to explore other functionalized derivatives with potential applications in medicinal chemistry and materials science.

Substituted this compound Carboxylic Acid Derivatives

The introduction of a carboxylic acid group onto the this compound scaffold can lead to the formation of valuable building blocks for further chemical synthesis. One such example is this compound-4-carboxylic acid. The synthesis of this compound could potentially be achieved through the directed ortho-metalation of this compound, followed by carboxylation with carbon dioxide. This approach would take advantage of the directing effect of the tert-butoxy group to introduce the carboxylic acid functionality at the C4 position.

While detailed research on the specific applications of this compound carboxylic acid derivatives is not widely available, their structural features suggest potential use as ligands for metal complexes or as key intermediates in the synthesis of more complex molecules.

Role of Hindered Pyridine Bases in Organic Synthesis

Sterically hindered pyridine bases are non-nucleophilic bases that are widely used in organic synthesis to scavenge protons without interfering with other reactive centers in the molecule.

Applications of 2,6-Di-tert-butyl-4-methylpyridine (B104953) as a Hindered Base

2,6-Di-tert-butyl-4-methylpyridine is a classic example of a sterically hindered, non-nucleophilic base. chemicalbook.comsigmaaldrich.com Its bulky tert-butyl groups prevent the nitrogen atom from acting as a nucleophile, while its basicity allows it to effectively neutralize strong acids generated in a reaction. chemicalbook.com

This property is particularly useful in reactions that are sensitive to nucleophilic attack. For instance, it is commonly employed in the formation of enol triflates from ketones using triflic anhydride. chemicalbook.com In this reaction, 2,6-di-tert-butyl-4-methylpyridine selectively removes the proton from the enol intermediate, facilitating the formation of the desired product without competing side reactions. Other applications include its use as a base in glycosylation reactions and in the synthesis of complex natural products where mild and selective basic conditions are required. chemicalbook.com

Below is a table summarizing some key applications of 2,6-Di-tert-butyl-4-methylpyridine:

| Reaction Type | Role of 2,6-Di-tert-butyl-4-methylpyridine |

| Enol Triflates Formation | Proton scavenger |

| Glycosylation Reactions | Acid scavenger |

| Silylation Reactions | Proton scavenger |

| Polymerization Reactions | Control of initiation |

Future Directions in 2 Tert Butoxy Pyridine Research

Development of Novel Synthetic Applications

The exploration of 2-(tert-butoxy)pyridine as a versatile building block in organic synthesis is an active area of research. Future investigations are expected to focus on its application in novel multicomponent reactions, the development of new protecting group strategies, and its use in the synthesis of complex heterocyclic systems.

One promising direction is the design of innovative one-pot multicomponent reactions where this compound can serve as a key precursor. nih.govresearchgate.net Such reactions are highly sought after for their efficiency in building molecular complexity from simple starting materials in a single step. Researchers will likely explore its reactivity with a variety of substrates to construct diverse molecular scaffolds.

Furthermore, the tert-butoxy (B1229062) group's unique properties as a protecting group for the pyridone tautomer will continue to be exploited. New methods for its selective introduction and cleavage under mild conditions will be a subject of study. The instability of related compounds at elevated temperatures or in polar media suggests that the reactivity of the tert-butoxy group can be finely tuned for specific synthetic transformations. researchgate.net

The synthesis of novel pyridine (B92270) dicarboxylic acid derivatives and other functionalized pyridines represents another key research avenue. researchgate.net The development of efficient procedures for creating these compounds is crucial for their application in various fields. Additionally, the use of this compound in transition metal-catalyzed cross-coupling reactions is expected to expand, providing access to a wide range of substituted pyridine derivatives. iipseries.org

Table 1: Potential Future Synthetic Applications of this compound

| Application Area | Research Focus | Potential Outcomes |

|---|---|---|

| Multicomponent Reactions | Design of novel one-pot syntheses. | Efficient construction of complex molecules. |

| Protecting Group Chemistry | Development of mild and selective protection/deprotection methods. | Enhanced synthetic utility in multi-step synthesis. |

| Heterocyclic Synthesis | Synthesis of functionalized pyridines and fused ring systems. | Access to new chemical entities for various applications. |

Green Chemistry Initiatives and Sustainable Synthesis of Pyridine Derivatives

In line with the growing emphasis on sustainable chemistry, future research on this compound will increasingly focus on developing environmentally benign synthetic methods. nih.govresearchgate.net This includes the use of greener solvents, alternative energy sources, and catalytic systems to minimize waste and environmental impact.

Key areas of investigation in green chemistry for pyridine derivative synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govresearchgate.netrasayanjournal.co.in

Ultrasonic production: Sonochemistry offers another energy-efficient route to pyridine derivatives. nih.govresearchgate.netrasayanjournal.co.in

Solvent-free synthesis: Conducting reactions without a solvent, for instance using techniques like ball milling, can drastically reduce solvent waste. rasayanjournal.co.in

Use of green catalysts and environmentally friendly solvents: The development of recyclable catalysts and the use of benign solvents like water or ionic liquids are central to sustainable synthesis. nih.govresearchgate.netrasayanjournal.co.in

High-pressure synthesis (Barochemistry): This non-traditional activation method shows promise for industrial-scale green synthesis. rsc.org

The application of these green chemistry principles to the synthesis and reactions of this compound will be a major research focus. For example, developing a sustainable synthesis of this compound itself, potentially avoiding hazardous reagents and solvents, is a critical first step. Subsequently, its use in green synthetic protocols to produce valuable pyridine derivatives will be explored. The Guareschi–Thorpe reaction for synthesizing hydroxy-cyanopyridines in an aqueous medium provides a model for such eco-friendly approaches. rsc.org

Advanced Mechanistic Studies and Computational Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate reaction pathways, transition states, and the influence of various parameters on reactivity.

Advanced Mechanistic Studies: Kinetic studies will be essential to understand the rates of reactions involving this compound and to determine the factors that influence them. acs.orgrsc.org For instance, investigating the mechanism of nucleophilic substitution at the pyridine ring or reactions involving the tert-butoxy group will provide valuable insights. Techniques like stopped-flow spectroscopy can be employed to study the kinetics of its interactions with other molecules. rsc.org

Computational Insights: Density Functional Theory (DFT) and other computational methods will play a significant role in predicting the reactivity of this compound and understanding the electronic structure of its transition states. nih.govresearchgate.netmdpi.commdpi.com Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and orbital interactions, helping to explain observed reactivity patterns. nih.govresearchgate.netmdpi.com Computational studies can also be used to model the tautomerization between 2-hydroxypyridine (B17775) and 2-pyridone, providing a theoretical basis for the role of the tert-butoxy protecting group. mdpi.com

Table 2: Focus Areas for Mechanistic and Computational Studies

| Research Area | Techniques and Approaches | Expected Insights |

|---|---|---|

| Kinetic Studies | Stopped-flow spectroscopy, NMR monitoring. | Reaction rates, activation parameters, and the influence of reaction conditions. |

| Reaction Intermediates | In-situ spectroscopy (NMR, IR), trapping experiments. | Identification and characterization of transient species. |

| Computational Modeling | Density Functional Theory (DFT), ab initio methods. | Reaction pathways, transition state geometries, and energetic profiles. |

| Electronic Structure Analysis | Natural Bond Orbital (NBO) analysis, molecular dynamics. | Charge distribution, orbital interactions, and bonding mechanisms. nih.govresearchgate.netmdpi.commdpi.com |

Exploration in Materials Science and Medicinal Chemistry (Limited Scope, focusing on synthesis and reactivity)

While a comprehensive exploration of its applications is beyond the scope of this article, the future role of this compound in the synthesis of novel materials and medicinally relevant compounds warrants discussion, with a strict focus on its synthesis and reactivity.

Materials Science: Pyridine-containing compounds are integral to the development of various materials. Future research will likely utilize this compound as a precursor to synthesize functionalized pyridines for incorporation into polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). Its reactivity will be key to creating tailored building blocks for these advanced materials.

Medicinal Chemistry: The pyridine scaffold is a common feature in many FDA-approved drugs. nih.gov this compound serves as a valuable intermediate for the synthesis of complex, biologically active molecules. Future research in this area will focus on leveraging its reactivity to introduce diverse functional groups and build the core structures of potential new therapeutic agents. nih.gov The development of efficient synthetic routes starting from this compound will be crucial for accessing novel drug candidates.

In both fields, the ability to selectively functionalize the pyridine ring, often facilitated by the directing or protecting nature of the tert-butoxy group, will be a primary driver of its continued investigation and application.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloropyridine (B119429) |

| 2-hydroxypyridine |

| 2-pyridone |

| 2,6-di-tert-butylpyridine |

| 2,4,6-tri-tert-butylpyridine |

| 2-acetylpyridine |

| 4-hydroxypyridine |

| 2,6-diacetamido-4-hydroxy pyridine |

| 2-amino-5-chloropyridine |

| 2-pyridylaldoxime |

| 3-pyridylaldoxime |

| 2-phenyl quinoxaline |

| 2-chloro-3-methylquinoxaline |

| 1,4-bis (2,2′:6′,2′′-terpyridin-4′yl) benzene |

| 4′-(4-chlorophenyl)-2,2′:6′,2′′-terpyridine |

| 2-cyanothioacetamide |

| 2-chloro-N-arylacetamide |

| cyanoacetamide |

| Nicotinamide |

| o-aminonicotinonitrile |

| 2-aminobenzothiazole |

| guanidine carbonate |

| 2-pentanone |

| 1-(2-aminophenyl)pyrrole |

| phenacyl bromide |

| 1,2-diaminobenzene |

| 2-arylhydrazinecarboxylates |

| 2-(3,4-dichlorophenyl)hydrazinecarboxylate |

| 2-(4-cyanophenyl)hydrazinecarboxylates |

| diethyl azodicarboxylate |

| 2-carbomethoxy-2-propyl radical |

| methyl -(2-methyl-2-carbomethoxypropyl)acrylate |

| methyl -(2,2,2-tris(carbomethoxy)ethyl)acrylate |

| methacrylonitrile |

| 2-cyclohexen-1-one |

| 1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline |

| 6,7-dimethoxyisoquinoline |

| 4,4,4-trifluoro-2-butynoic acid |

| 4,4-diarylbutanoic acid |

| (S)-3-hydroxyadamantylglycine |

| 2-(phenylsulfinyl)-acetamide |

| 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl Pyridine |

| 8-aza-1,4-dihydrobenzo[1,3-d]oxazin-2-one |

| 4-(2-(2,6-dicarboxypyridin-4-yl)vinyl)pyridine-2,6-dicarboxylic acid |

| 2,6-bis(2-(2,6–dicarboxy-pyridin-4-yl)vinyl)pyridine |

| mono-6-(O-2,4-6-triisopropylbenzenesulfonyl)-γ-cyclodextrin |

| 2,4,6-triisopropylbenzenesulfonyl chloride |

| 2,6-Di- tert -butyl‐1‐methyl‐pyridiniumsalze |

| 2,6-Di- t -butyl-4-methylpyrylium chlorostannate |

| 2,6-Di- t -butyl-4-methylpyridine |

| 2-Methyl quinoxaline-3-yloxy)benzaldehyde |

| N-((4-(2-methylquinoxaline-3-yloxy)phenyl)methylene)-4-Substituted Benzenamine |

| 9-methylguanine |

| guanosine-5′-monophosphate |

| 1,2-diaminoethane |

| 1,2-diaminocyclohexane |

| 2,2′-bipyridine |

| 1,3-dicarbonyls |

| alkyl cyanoacetate |

| 1,2-diaminoethane |

| 1,2-diaminocyclohexane |

| 2,2′-bipyridine |

| 1,3-dicarbonyls |

| alkyl cyanoacetate |

| 1,2-diaminoethane |

| 1,2-diaminocyclohexane |

| 2,2′-bipyridine |

| 1,3-dicarbonyls |

| alkyl cyanoacetate |

| 1,2-diaminoethane |

| 1,2-diaminocyclohexane |

| 2,2′-bipyridine |

| 1,3-dicarbonyls |

| alkyl cyanoacetate |

| 1,2-diaminoethane |

| 1,2-diaminocyclohexane |

| 2,2′-bipyridine |

| 1,3-dicarbonyls |

| alkyl cyanoacetate |

| 1,2-diaminoethane |

| 1,2-diaminocyclohexane |

| 2,2′-bipyridine |

| 1,3-dicarbonyls |

| alkyl cyanoacetate |

| 1,2-diaminoethane |

| 1,2-diaminocyclohexane |

| 2,2′-bipyridine |

| 1,3-dicarbonyls |

| alkyl cyanoacetate |

| 1,2-diaminoethane |

| 1,2-diaminocyclohexane |

| 2,2′-bipyridine |

| 1,3-dicarbonyls |

| alkyl cyanoacetate |

| 1,2-diaminoethane |

| 1,2-diaminocyclohexane |

| 2,2′-bipyridine |

| 1,3-dicarbonyls |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(tert-Butoxy)pyridine, and how can purity be verified post-synthesis?

- Methodological Answer : The synthesis often involves nucleophilic substitution or alkoxylation under inert conditions. For example, tert-butoxide groups can be introduced via reaction with tert-butanol in the presence of a base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–25°C . Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity verification requires a combination of techniques:

- HPLC : Retention time comparison with standards.

- NMR : Key signals include a singlet for tert-butyl protons (~1.3 ppm) and pyridine ring protons (~6.5–8.5 ppm) .

- Mass Spectrometry : Molecular ion peak matching the expected m/z.

Q. What spectroscopic methods are most effective for characterizing this compound, and what deviations suggest impurities?

- Methodological Answer :

- ¹H/¹³C NMR : Pyridine ring carbons resonate at ~120–150 ppm, while the tert-butoxy carbon appears at ~80–85 ppm. Broadened or unexpected peaks may indicate incomplete substitution or residual solvents .

- IR Spectroscopy : Absence of O–H stretches (3200–3600 cm⁻¹) confirms anhydrous conditions during synthesis.

- Elemental Analysis : Discrepancies >0.3% in C/H/N ratios suggest contamination .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; implement vapor traps for volatile intermediates.

- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the tert-butoxy group influence the electronic and steric properties of pyridine in cross-coupling reactions?

- Methodological Answer : The tert-butoxy group is electron-donating, activating the pyridine ring toward electrophilic substitution at the para position. Steric hindrance from the tert-butyl group can suppress unwanted side reactions (e.g., dimerization) in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, toluene) yields biaryl derivatives with >75% efficiency . Contrast this with methoxy-substituted pyridines, which show lower regioselectivity .

Q. What strategies stabilize this compound against hydrolysis under acidic or basic conditions?

- Methodological Answer : Hydrolysis susceptibility is mitigated by:

- Protective Group Strategies : Use silyl ethers (e.g., TBS) to shield the tert-butoxy group during multi-step syntheses .

- Buffered Conditions : Maintain pH 6–8 in aqueous reactions to avoid cleavage.

- Low-Temperature Workups : Quench reactions at –78°C to minimize degradation . Stability assays (TLC or LC-MS monitoring) are critical to optimize these conditions .

Q. Can this compound act as a ligand in coordination chemistry, and what metal complexes are feasible?

- Methodological Answer : The pyridine nitrogen and tert-butoxy oxygen can form bidentate complexes with transition metals. For example:

- Ru(II) Complexes : Synthesized under reflux in ethanol, these complexes exhibit luminescent properties useful in optoelectronics .

- Pd(II) Catalysts : Enhance catalytic activity in Heck reactions compared to unsubstituted pyridine ligands .

Structural confirmation requires X-ray crystallography or EXAFS to verify coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.